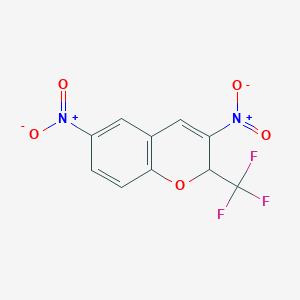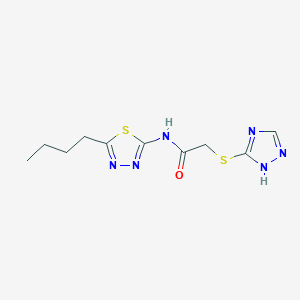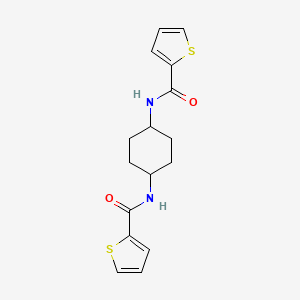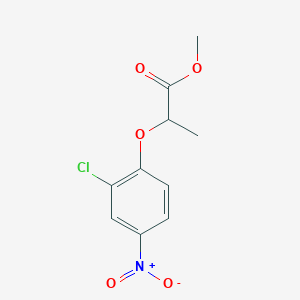![molecular formula C17H12ClF3N2OS B4753814 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4753814.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide, also known as CTAA, is a synthetic compound with potential applications in scientific research. It belongs to the class of acrylamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
The exact mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide has been shown to inhibit the activity of several kinases, including JAK2, Src, and ABL, which are involved in cell growth and survival. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide has also been shown to inhibit the activity of the NLRP3 inflammasome, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the modulation of the immune response. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Furthermore, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide has been shown to reduce the levels of oxidative stress markers, which are involved in the development of neurodegenerative diseases.
実験室実験の利点と制限
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide can be easily synthesized in large quantities, and it has been shown to have low toxicity in vitro and in vivo. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide may have limitations for certain experiments, such as those involving animal models, due to its potential toxicity and lack of data on its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Furthermore, future studies may focus on the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide derivatives with improved potency and selectivity, as well as the evaluation of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide's potential as a diagnostic tool for specific diseases. Overall, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide has potential as a valuable tool for scientific research, and further studies are needed to fully understand its applications and limitations.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide has been studied for its potential applications in scientific research, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Furthermore, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma.
特性
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2OS/c1-2-12-4-5-13(25-12)7-10(9-22)16(24)23-15-8-11(17(19,20)21)3-6-14(15)18/h3-8H,2H2,1H3,(H,23,24)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAMUEAUAYGCKY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4753734.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4753741.png)

![6-cyclopropyl-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4753751.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline](/img/structure/B4753756.png)

![3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4753765.png)
![2-{4-[(butylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide](/img/structure/B4753772.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide](/img/structure/B4753790.png)

![4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4753803.png)
![3-(2-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4753820.png)

